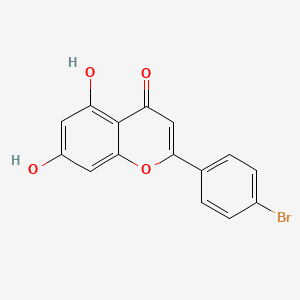

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and hydroxyl groups at positions 5 and 7 on the chromen-4-one structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylboronic acid and 5,7-dihydroxy-4H-chromen-4-one.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.

2-(4-Methylphenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of bromine.

2-(4-Nitrophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, a member of the flavonoid family, specifically belongs to the chromenone derivatives. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C15H9BrO4, with a molecular weight of approximately 345.14 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

- Chromenone Core : The chromenone structure is essential for its biological activity.

- Hydroxyl Groups : The presence of hydroxyl groups at positions 5 and 7 enhances its reactivity and potential biological effects.

- Bromophenyl Substituent : The bromine atom can influence the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that the hydroxyl groups in this compound play a crucial role in its antioxidant properties. These groups can scavenge free radicals, thereby reducing oxidative stress in cells .

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation .

Anticancer Activity

Significant attention has been directed towards the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

-

Cell Line Studies :

- In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these cell lines were reported to be around 10 µM .

- A comparative study with related compounds indicated that this compound had superior activity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 8 µM .

-

Mechanism of Action :

- Flow cytometry analyses revealed that treatment with this compound leads to an increase in p21 expression, which is associated with G2/M phase arrest in the cell cycle .

- In silico docking studies suggested strong binding affinity to key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Comparative Analysis with Related Compounds

A comparative table highlighting similar compounds and their biological activities is presented below:

| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Unique Features |

|---|---|---|---|

| This compound | C15H9BrO4 | ~10 µM | Bromophenyl substituent |

| 3-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one | C15H9BrO3 | ~12 µM | Similar structure but different positioning |

| 6,7-Methylenedioxy-4-chromanone | C10H8O3 | ≤9.3 µg/ml | Exhibits high potency against breast cancer |

| 3-Benzylchroman-4-one derivatives | Varies | ≤20.1 mM | Active against multiple cancer cell lines |

Properties

CAS No. |

152969-70-5 |

|---|---|

Molecular Formula |

C15H9BrO4 |

Molecular Weight |

333.13 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |

InChI Key |

WZIDCTPTSYWUCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.